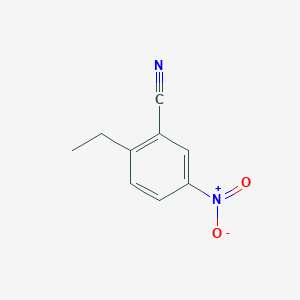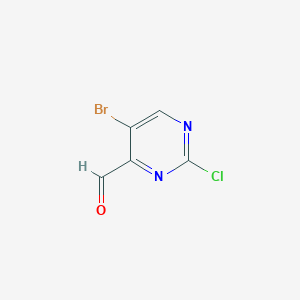
2-Ethyl-5-nitrobenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-5-nitrobenzonitrile is an organic compound with the molecular formula C9H8N2O2 It is a derivative of benzonitrile, characterized by the presence of an ethyl group at the second position and a nitro group at the fifth position on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-5-nitrobenzonitrile typically involves nitration of 2-ethylbenzonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Ethyl-5-nitrobenzonitrile can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where it can be converted to other functional groups such as amides or carboxylic acids.
Oxidation: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Sodium hydroxide, water, and heat.
Oxidation: Potassium permanganate, acidic or basic medium.
Major Products Formed:
Reduction: 2-Ethyl-5-aminobenzonitrile.
Substitution: 2-Ethyl-5-nitrobenzamide.
Oxidation: 2-Carboxy-5-nitrobenzonitrile.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-5-nitrobenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Its derivatives may be explored for potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research into its derivatives could lead to the development of new therapeutic agents.
Industry: It can be used in the production of dyes, pigments, and other materials.
Wirkmechanismus
The mechanism of action of 2-Ethyl-5-nitrobenzonitrile and its derivatives depends on the specific chemical reactions they undergo. For instance, the reduction of the nitro group to an amino group involves the transfer of electrons and protons to the nitro group, resulting in the formation of an amine. The molecular targets and pathways involved in these reactions are determined by the specific functional groups present in the compound and the reagents used.
Vergleich Mit ähnlichen Verbindungen
2-Methyl-5-nitrobenzonitrile: Similar structure but with a methyl group instead of an ethyl group.
2-Fluoro-5-nitrobenzonitrile: Contains a fluoro group instead of an ethyl group.
2-Chloro-5-nitrobenzonitrile: Contains a chloro group instead of an ethyl group.
Comparison: 2-Ethyl-5-nitrobenzonitrile is unique due to the presence of the ethyl group, which can influence its reactivity and the types of reactions it undergoes. The ethyl group can provide steric hindrance and electronic effects that differ from those of other substituents like methyl, fluoro, or chloro groups. This uniqueness can be exploited in designing specific reactions and applications for this compound.
Eigenschaften
Molekularformel |
C9H8N2O2 |
|---|---|
Molekulargewicht |
176.17 g/mol |
IUPAC-Name |
2-ethyl-5-nitrobenzonitrile |
InChI |
InChI=1S/C9H8N2O2/c1-2-7-3-4-9(11(12)13)5-8(7)6-10/h3-5H,2H2,1H3 |
InChI-Schlüssel |
SOLTVIAYHGBTBF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=C(C=C1)[N+](=O)[O-])C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-Amino-5-bromopyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B12975911.png)



![2,5,6-Trimethyl-7-(2,4,6-tribromophenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B12975933.png)

![1-(3,8-Diazabicyclo[4.2.0]octan-8-yl)ethan-1-one](/img/structure/B12975956.png)
![3-Methyl-1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid](/img/structure/B12975960.png)


![5-Bromospiro[indoline-3,3'-pyrrolidin]-2-one 2,2,2-trifluoroacetate](/img/structure/B12975985.png)

